N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a structurally complex molecule featuring a benzodioxole moiety, an imidazo[2,1-c][1,2,4]triazole core, and a thioacetamide linker. The benzo[d][1,3]dioxol-5-yl group (methylenedioxyphenyl) is associated with enhanced bioavailability and metabolic stability, as seen in antioxidants like veronicoside and catalposide . The imidazo-triazole scaffold is a pharmacophoric motif found in kinase inhibitors, such as VEGFR-2-targeting compounds , while the thioacetamide linkage may improve solubility and binding affinity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-27-15-5-3-14(4-6-15)24-8-9-25-19(24)22-23-20(25)30-11-18(26)21-13-2-7-16-17(10-13)29-12-28-16/h2-7,10H,8-9,11-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSFJADJOSWTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to an imidazotriazole structure through a thioacetamide group. The presence of these functional groups suggests potential interactions with biological targets, particularly in areas related to anti-cancer and anti-inflammatory activities.
Anticancer Activity
Recent studies have indicated that compounds containing imidazo[2,1-c][1,2,4]triazole derivatives exhibit significant anticancer properties. For instance, similar compounds have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other cellular pathways crucial for cancer cell proliferation.
Case Study Example:
In a study evaluating the cytotoxic effects of imidazo[2,1-c][1,2,4]triazole derivatives on HeLa and U87 cell lines, it was found that certain derivatives exhibited IC50 values ranging from 20 μM to 100 μM. This indicates a moderate potency that warrants further exploration into their mechanisms of action and potential clinical applications .
Antiviral Properties
Compounds with similar structural characteristics have also been investigated for antiviral activity. For example, triazole derivatives have demonstrated effectiveness against various viral strains by inhibiting viral replication mechanisms.
Research Findings:
A study investigating the antiviral activity of heterocyclic compounds reported that specific derivatives showed notable activity against Junin virus (JUNV). Compounds with modifications at the carbohydrate moiety exhibited enhanced antiviral effects compared to their unmodified counterparts .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Influence on Activity |
|---|---|
| Benzo[d][1,3]dioxole | Enhances lipophilicity and potential receptor interactions |
| Imidazo[2,1-c][1,2,4]triazole | Key for anticancer and antiviral activities |
| Thioacetamide group | Potentially increases binding affinity to target proteins |
Comparison with Similar Compounds
Core Heterocycles
- Similar fused systems in (e.g., compound 14s) demonstrate kinase-targeting capabilities .
- Benzothiazole-Thiadiazole (6d) : The thiadiazole ring in 6d enhances electron-withdrawing properties, critical for VEGFR-2 inhibition . The nitro group on benzothiazole may stabilize interactions via hydrogen bonding.
Substituent Effects
- 4-Methoxyphenyl (Target Compound) : The methoxy group enhances lipophilicity and may influence cytochrome P450 metabolism, as seen in ’s methoxy-containing imidazolones .
- Nitro Groups (6d, 9) : Nitro substituents in 6d and the benzothiazole-triazole compound correlate with antiproliferative activity but may increase toxicity risks .
- Dimethylaminobenzyl (64): This group in 64 likely improves blood-brain barrier penetration, suggesting CNS applications absent in the target compound .
Bioactivity and Mechanism
- Anticancer Activity : Compounds 6d and the benzothiazole-triazole derivative () show potent anticancer activity via VEGFR-2 inhibition and cell cycle arrest, respectively. The target compound’s imidazo-triazole core may similarly disrupt kinase signaling .
- Structural Clustering and Bioactivity : highlights that bioactivity profiles cluster with structural similarity. The target compound’s thioacetamide and heterocyclic motifs align with kinase inhibitors, suggesting overlapping targets .
Physicochemical Properties
- Hydrogen Bonding : The thioacetamide linker provides two hydrogen bond acceptors (C=O and S), comparable to 6d’s thiadiazole-thioether system, which may improve target binding .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions starting with benzodioxole derivatives and imidazo[2,1-c][1,2,4]triazole intermediates. Key steps include:
- Acylation : Introduction of the acetamide group via reaction with chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) using solvents like dimethylformamide (DMF) .
- Thioether formation : Coupling the thiol group of the imidazotriazole core with the acetamide intermediate, catalyzed by bases such as triethylamine .
- Purification : Recrystallization from ethanol-DMF mixtures or chromatography (TLC/HPLC) to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound?
- Spectroscopic techniques :
- NMR : Confirm proton environments (e.g., methoxy protons at δ ~3.8 ppm, benzodioxole protons at δ ~6.0–6.5 ppm) .
- HPLC : Monitor reaction progress and purity (>95% threshold) .
- Mass spectrometry : Verify molecular weight (e.g., C₂₂H₂₁N₅O₄S has a theoretical mass of 475.5 g/mol) .
Q. What are the primary biological screening assays for initial activity assessment?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Antimicrobial activity : Disc diffusion assays against E. coli and S. aureus .
- Enzyme inhibition : Fluorescence-based assays for kinases or inflammatory mediators (e.g., COX-2) .
Advanced Research Questions
Q. How does the 4-methoxyphenyl substituent influence bioactivity compared to other analogs?
-
Structure-Activity Relationship (SAR) :
Q. What strategies resolve contradictions in bioactivity data across similar compounds?
- Dose-response refinement : Test broader concentration ranges (e.g., 0.1–100 μM) to identify non-linear effects .
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
- Metabolic stability assays : Compare hepatic microsomal degradation rates to rule out pharmacokinetic variability .
Q. How can computational methods guide the optimization of this compound?
- Molecular docking : Predict binding modes with targets like tubulin (PDB: 1SA0) or kinases (PDB: 3ERT) .
- ADMET prediction : Use tools like SwissADME to optimize logP (<5) and polar surface area (>80 Ų) for blood-brain barrier penetration .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with activity trends .
Q. What in vivo models are suitable for preclinical testing?
- Xenograft models : Nude mice implanted with human cancer cells (e.g., HCT-116 colorectal carcinoma) to assess tumor growth inhibition .
- Pharmacokinetic studies : Measure plasma half-life (t₁/₂) and bioavailability via oral/intravenous administration .
- Toxicology : Evaluate hepatorenal toxicity through histopathology and serum biomarkers (ALT, creatinine) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
